5(2H)-Isoxazolone, 3-(4-methylphenyl)-4-(1-pyrrolidinylmethyl)-
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Overview
Description
4-(Pyrrolidin-1-ylmethyl)-3-(p-tolyl)isoxazol-5(2H)-one is an organic compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrrolidin-1-ylmethyl)-3-(p-tolyl)isoxazol-5(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-(p-tolyl)-3-buten-2-one and pyrrolidine.
Cyclization Reaction: The key step involves the cyclization of 4-(p-tolyl)-3-buten-2-one with hydroxylamine hydrochloride to form the isoxazole ring.
Substitution Reaction: The final step involves the substitution of the hydroxyl group with a pyrrolidin-1-ylmethyl group to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of 4-(Pyrrolidin-1-ylmethyl)-3-(p-tolyl)isoxazol-5(2H)-one may involve optimized reaction conditions, such as:
Catalysts: The use of catalysts to enhance reaction rates and yields.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to ensure efficient and safe production.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-1-ylmethyl)-3-(p-tolyl)isoxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(Pyrrolidin-1-ylmethyl)-3-(p-tolyl)isoxazol-5(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-1-ylmethyl)-3-(p-tolyl)isoxazol-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-ylmethyl)-3-phenylisoxazol-5(2H)-one: Similar structure but with a phenyl group instead of a tolyl group.
4-(Morpholin-1-ylmethyl)-3-(p-tolyl)isoxazol-5(2H)-one: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
4-(Piperidin-1-ylmethyl)-3-(p-tolyl)isoxazol-5(2H)-one: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
4-(Pyrrolidin-1-ylmethyl)-3-(p-tolyl)isoxazol-5(2H)-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
5(2H)-Isoxazolone, 3-(4-methylphenyl)-4-(1-pyrrolidinylmethyl)- is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the molecular mechanisms underlying its activity, drawing on diverse research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the formation of the isoxazolone ring and subsequent substitutions at the phenyl and pyrrolidine positions. The structural formula can be represented as follows:
Key Structural Features:
- Isoxazolone Core: This heterocyclic structure is known for its reactivity and biological activity.
- Substituents: The presence of a 4-methylphenyl group enhances lipophilicity, potentially improving bioavailability.
Antimicrobial Activity
Research indicates that derivatives of isoxazolones exhibit significant antimicrobial properties. In one study, various isoxazolone derivatives were tested against a range of bacterial strains. The results demonstrated moderate to high antibacterial activity, particularly against Gram-positive bacteria.
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
5(2H)-Isoxazolone | Staphylococcus aureus | 15 |
5(2H)-Isoxazolone | Escherichia coli | 12 |
5(2H)-Isoxazolone | Pseudomonas aeruginosa | 10 |
The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Cytotoxicity Studies
Cytotoxic effects have been evaluated using various cancer cell lines. A notable study focused on HL-60 cells, where the compound induced apoptosis and cell cycle arrest. Key findings include:
- Decreased Bcl-2 Expression: This suggests a pro-apoptotic effect.
- Increased p21^WAF-1 Levels: Indicative of cell cycle arrest mechanisms.
The IC50 values for cytotoxicity ranged from 20 to 70 µM, demonstrating significant potential for further development as an anticancer agent .
Molecular modeling studies have elucidated the binding interactions of the compound with target enzymes. For example, it acts as an inhibitor of human neutrophil elastase (HNE), with competitive inhibition characterized by:
- Binding Affinity: IC50 values in the nanomolar range (20–96 nM).
- Structure-Activity Relationship (SAR): Modifications at specific positions on the isoxazolone ring significantly influence potency.
Molecular dynamics simulations suggest that the compound maintains favorable conformations within the active site of HNE, facilitating effective inhibition .
Case Studies
-
Case Study on Antibacterial Efficacy:
A series of experiments were conducted to assess the antibacterial efficacy of various isoxazolone derivatives against clinical isolates. The results confirmed that modifications in substituents could enhance activity against resistant strains. -
Case Study on Anticancer Properties:
In vivo studies using murine models demonstrated that administration of the compound resulted in reduced tumor growth rates compared to controls. Histological analysis revealed increased apoptosis in treated tissues .
Properties
CAS No. |
61195-08-2 |
---|---|
Molecular Formula |
C15H18N2O2 |
Molecular Weight |
258.32 g/mol |
IUPAC Name |
3-(4-methylphenyl)-4-(pyrrolidin-1-ylmethyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C15H18N2O2/c1-11-4-6-12(7-5-11)14-13(15(18)19-16-14)10-17-8-2-3-9-17/h4-7,16H,2-3,8-10H2,1H3 |
InChI Key |
OLUFRJAMHXADOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)ON2)CN3CCCC3 |
Origin of Product |
United States |
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